molecular formula C9H12N2 B1590533 5,6,7,8-Tetrahydroisoquinolin-5-amine CAS No. 502612-43-3

5,6,7,8-Tetrahydroisoquinolin-5-amine

Cat. No. B1590533
M. Wt: 148.2 g/mol
InChI Key: YURMVGXJVVCSMU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinolin-5-amine is a chemical compound with the molecular formula C9H12N2 . It is used for research purposes .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline analogs, including 5,6,7,8-Tetrahydroisoquinolin-5-amine, involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . This reaction results in the formation of 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroisoquinolin-5-amine consists of 9 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .


Chemical Reactions Analysis

As a secondary amine, 5,6,7,8-Tetrahydroisoquinolin-5-amine has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, it can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Scientific Research Applications

Regioselective Amination

5,6,7,8-Tetrahydroisoquinolin-5-amine can be involved in regioselective amination processes. A study demonstrated the amination of nitroisoquinolines in liquid ammonia solutions to yield corresponding amino compounds, showcasing its application in synthesizing specific isoquinoline derivatives with potential for further chemical transformations and applications (Woźniak et al., 1990).

Antibacterial Properties

New derivatives of 8-nitrofluoroquinolone were synthesized to explore their antibacterial properties, highlighting the role of substituted primary amine appendages, including those related to 5,6,7,8-Tetrahydroisoquinolin-5-amine, in enhancing antimicrobial activity against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Metabolite Profiling

The compound has been implicated in the comprehensive profiling and quantitation of amine group-containing metabolites, providing a framework for analyzing complex mixtures of amine derivatives for various biochemical and pharmacological research applications (Boughton et al., 2011).

Synthesis of Alkaloids

It serves as a precursor in the synthesis of tetrahydroisoquinoline alkaloids, employing novel routes such as anodic cyanation. This method facilitates the production of various alkaloids, underlining the chemical's utility in creating complex organic molecules with potential pharmacological benefits (Louafi et al., 2010).

Fluorescence Studies

Research on the fluorescence of catechol amines and related compounds condensed with formaldehyde shows the compound's potential application in biochemical assays and neurological research, especially in studying neurotransmitter dynamics and interactions (Falck et al., 1962).

Safety And Hazards

The safety data sheet for 5,6,7,8-Tetrahydroisoquinolin-5-amine indicates that it is a hazardous compound . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h4-6,9H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURMVGXJVVCSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477535
Record name 5,6,7,8-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-5-amine

CAS RN

502612-43-3
Record name 5,6,7,8-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroisoquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 7,8-dihydroisoquinolin-5-(6H)-one oxime [Synth. Commun., 26(12), 2305-2308, (1996)] (1 g, 6.2 mmol) in ethanol (20 ml) and ethyl acetate (1 ml) was added 10% palladium on carbon (250 mg). The resulting slurry was stirred under a hydrogen balloon at room temperature for 20 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound as a brown oil (953 mg, 100%). m/z (ES+) 149 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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